molecular formula C20H25N5O5 B11066987 1',3-dimethyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1',3-dimethyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11066987
M. Wt: 415.4 g/mol
InChI Key: NOKXIGUAECPSIN-UHFFFAOYSA-N
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Description

1’,3-dimethyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1’,3-dimethyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazinoquinoline core, followed by the introduction of the nitro group and the spiro linkage. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’,3-dimethyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and spiro structure play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with pyrazinoquinoline cores, such as:

  • 1’,3-dimethyl-8-nitro-3’-ethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione
  • 1’,3-dimethyl-8-nitro-3’-butyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione These compounds share similar structural features but differ in their alkyl substituents, which can affect their reactivity and applications. The uniqueness of 1’,3-dimethyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its specific combination of functional groups and spiro structure, which confer distinct properties and potential applications.

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

1,3'-dimethyl-8'-nitro-3-propylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C20H25N5O5/c1-4-7-24-18(27)20(17(26)22(3)19(24)28)11-13-10-14(25(29)30)5-6-15(13)23-9-8-21(2)12-16(20)23/h5-6,10,16H,4,7-9,11-12H2,1-3H3

InChI Key

NOKXIGUAECPSIN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)C)C(=O)N(C1=O)C

Origin of Product

United States

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